GLP-1R agonist 21

Description

BenchChem offers high-quality GLP-1R agonist 21 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLP-1R agonist 21 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H29ClF4N4O5 |

|---|---|

Molecular Weight |

649.0 g/mol |

IUPAC Name |

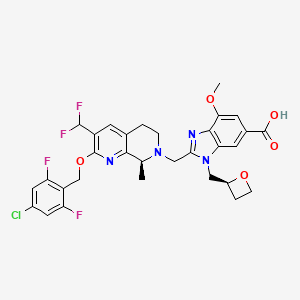

2-[[(8S)-2-[(4-chloro-2,6-difluorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C31H29ClF4N4O5/c1-15-27-16(7-20(29(35)36)30(38-27)45-14-21-22(33)10-18(32)11-23(21)34)3-5-39(15)13-26-37-28-24(40(26)12-19-4-6-44-19)8-17(31(41)42)9-25(28)43-2/h7-11,15,19,29H,3-6,12-14H2,1-2H3,(H,41,42)/t15-,19-/m0/s1 |

InChI Key |

YSRZAUNRWFJLBU-KXBFYZLASA-N |

Isomeric SMILES |

C[C@H]1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3C[C@@H]5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6F)Cl)F |

Canonical SMILES |

CC1C2=NC(=C(C=C2CCN1CC3=NC4=C(N3CC5CCO5)C=C(C=C4OC)C(=O)O)C(F)F)OCC6=C(C=C(C=C6F)Cl)F |

Origin of Product |

United States |

The Discovery and Synthesis of Novel GLP-1R Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of two distinct molecules identified as "GLP-1R agonist 21" in scientific literature. The document details their chemical structures, synthesis protocols, and biological activities, presenting a comparative analysis for researchers in the field of metabolic drug discovery. Additionally, it outlines the fundamental signaling pathways of the GLP-1 receptor and typical experimental workflows for agonist screening.

Introduction to GLP-1R Agonism

Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the treatment of type 2 diabetes and obesity. These therapeutic agents mimic the action of the endogenous incretin hormone GLP-1, which potentiates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety. The short half-life of native GLP-1 has driven the development of synthetic agonists with improved pharmacokinetic profiles. This guide focuses on two such novel compounds, each referred to as "agonist 21" in their respective discovery contexts.

Profile of GLP-1R Agonist 21a: A Fused-Heterocyclic Derivative

A 2013 study into small-molecule, orally active GLP-1R agonists identified a series of fused-heterocyclic derivatives. Within this series, the compound designated as 21b in the original publication (referred to as Compound 21a in this guide for clarity) is 1-(3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenoxy)propan-2-one.

Synthesis of Compound 21a

The synthesis of Compound 21a was achieved through a multi-step process involving the formation of an imidazo[1,2-a]pyridine core, followed by etherification.

Experimental Protocol: Synthesis of 1-(3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenoxy)propan-2-one (Compound 21a) [1]

-

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Intermediate. A mixture of the appropriately substituted 2-aminopyridine and an α-haloketone is refluxed in a suitable solvent, such as ethanol, to yield the core imidazo[1,2-a]pyridine structure.

-

Step 2: Etherification. The phenolic precursor is reacted with 1-chloroacetone in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like acetone. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification. The reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the pure Compound 21a as a pale yellow solid.

Characterization Data for Compound 21a: [1]

| Parameter | Value |

| Molecular Formula | C₁₇H₁₂ClF₃N₂O₂ |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.30 (s, 3H), 4.66 (s, 2H), 6.91 (s, 1H), 7.06 (d, J = 7.9 Hz, 1H), 7.28 (s, 1H), 7.35 (d, J = 7.5 Hz, 1H), 7.50 (d, J = 8.0 Hz, 1H), 7.76 (s, 1H), 8.48 (s, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 26.6, 73.0, 113.9, 114.6, 116.5, 117.5, 117.9, 119.6, 120.9, 121.4, 122.1, 124.1, 126.5, 129.6, 130.2, 130.6, 141.3, 158.5, 204.6 |

| EI-HRMS (m/z) | Calculated for (C₁₇H₁₂ClF₃N₂O₂+H)⁺: 369.0618, Found: 369.0670 |

Biological Activity of Compound 21a

The series of compounds was evaluated for their GLP-1R agonist activity. While the specific EC₅₀ for Compound 21a was not reported in the publication, the most potent compound in the series, 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a] pyridin-2-yl)phenyl methanesulfonate (compound 8e), exhibited an EC₅₀ of 7.89 μM. This indicates that the imidazo[1,2-a]pyridine scaffold is a viable starting point for the design of small-molecule GLP-1R agonists.

Profile of GLP-1R Agonist 21b: A Corrinated Exendin-4 Conjugate

A 2021 study explored the "corrination" of the known GLP-1R agonist exendin-4 (Ex4) to modify its pharmacological properties. Corrination involves conjugating a corrin ring-containing molecule, such as dicyanocobinamide (Cbi), to a peptide. Compound 21 from this study, a Cbi-Exendin-4 conjugate named Cbi-But-Ex40 , is referred to as Compound 21b in this guide.

Synthesis of Compound 21b

The synthesis of Compound 21b involves the preparation of a modified exendin-4 peptide and an alkyne-functionalized Cbi, followed by a copper-catalyzed azide-alkyne cycloaddition (click chemistry).

Experimental Protocol: General Synthesis of Cbi-But-Ex40 (Compound 21b)

-

Step 1: Synthesis of Dicyanocobinamide (Cbi). Cbi is synthesized from vitamin B₁₂ (cyanocobalamin) by reaction with sodium cyanide in ethanol under microwave irradiation.

-

Step 2: Synthesis of Alkyne-Functionalized Cbi (Cbi-Butyne). Cbi is reacted with an appropriate alkyne-containing linker, such as 3-butyn-1-amine, using a coupling agent like carbonyldiimidazole (CDI).

-

Step 3: Synthesis of Azide-Modified Exendin-4 (Ex40). A modified exendin-4 peptide containing an azide functional group at a specific position is synthesized using standard solid-phase peptide synthesis (SPPS).

-

Step 4: Copper-Catalyzed Azide-Alkyne Cycloaddition. The alkyne-functionalized Cbi is reacted with the azide-modified Ex40 in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, and a ligand such as tris-(benzyltriazolylmethyl)amine (TBTA).

-

Purification. The final conjugate, Compound 21b, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity of Compound 21b

Compound 21b was evaluated for its ability to bind to and activate the human GLP-1 receptor in vitro.

In Vitro Activity of GLP-1R Agonists

| Compound | GLP-1R Binding (IC₅₀, nM) | GLP-1R Agonism (EC₅₀, pM) |

| Exendin-4 (Reference) | 5.98 ± 0.94 | <30 |

| Compound 21b (Cbi-But-Ex40) | Not explicitly stated for 21, but a similar compound (22) had an IC₅₀ of 11.9 ± 2.5 nM | Not explicitly stated for 21, but a similar compound (22) had an EC₅₀ of 20.7 ± 8.3 pM |

The study demonstrated that corrination of exendin-4 maintains potent agonism at the GLP-1R.

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1R, a class B G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events, primarily through the Gαs pathway.

Caption: GLP-1R signaling pathway upon agonist binding.

Experimental Workflow for GLP-1R Agonist Discovery

The discovery of novel GLP-1R agonists typically follows a structured workflow, from initial screening to in vivo validation.

Caption: A typical workflow for GLP-1R agonist discovery.

Key Experimental Protocols

GLP-1R Binding Assay (Competitive)

This assay measures the ability of a test compound to displace a labeled, known ligand from the GLP-1R.

-

Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured to confluence.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, membrane preparations are incubated with a radiolabeled or fluorescently labeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1 or a fluorescent analog) and varying concentrations of the test compound.

-

Incubation: The plate is incubated at room temperature to allow binding to reach equilibrium.

-

Detection: Bound ligand is separated from free ligand (e.g., by filtration). The amount of bound labeled ligand is quantified using a suitable detector (e.g., gamma counter or fluorescence plate reader).

-

Data Analysis: The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand) is determined by non-linear regression analysis.

GLP-1R Functional Assay (cAMP Measurement)

This assay quantifies the ability of a test compound to stimulate intracellular cyclic AMP (cAMP) production upon binding to the GLP-1R.

-

Cell Seeding: HEK293 cells expressing the GLP-1R are seeded into a 96-well plate and incubated overnight.

-

Compound Treatment: The culture medium is replaced with a stimulation buffer containing varying concentrations of the test compound. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

-

Incubation: Cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

-

Data Analysis: The EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) is determined by fitting the dose-response data to a sigmoidal curve.

Conclusion

The two compounds designated as "GLP-1R agonist 21" represent distinct approaches to novel agonist design. Compound 21a, a small molecule, offers the potential for oral bioavailability, a significant advantage over injectable peptide therapeutics. Compound 21b, a peptide-drug conjugate, demonstrates how modifying existing peptide agonists can alter their pharmacological properties. Both strategies contribute valuable insights to the ongoing effort to develop next-generation therapies for metabolic diseases. Further investigation into the in vivo efficacy and safety of these and similar compounds is warranted to determine their full therapeutic potential.

References

Introduction to GLP-1 Receptor Agonists

An In-Depth Technical Guide on the Core Mechanism of Action of GLP-1 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "GLP-1R agonist 21" is not referenced in the available scientific literature. This guide, therefore, details the well-established mechanism of action for the broader class of Glucagon-like peptide-1 receptor (GLP-1R) agonists, providing a framework for understanding the function and characterization of any novel agonist within this class.

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of therapeutic agents that mimic the action of the endogenous incretin hormone GLP-1.[1][2] This hormone is naturally released from L-cells in the intestine in response to food intake.[3] GLP-1R agonists have become a cornerstone in the management of type 2 diabetes mellitus (T2DM) and obesity.[1][2] Their therapeutic effects are multifactorial, including potentiation of glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety, which leads to reduced food intake and subsequent weight loss.

The native GLP-1 peptide has a very short half-life of only a few minutes due to rapid degradation by the enzyme dipeptidyl peptidase-IV (DPP-IV). Consequently, therapeutic GLP-1R agonists are engineered to be resistant to DPP-IV degradation, thereby providing a much longer duration of action.

Core Mechanism of Action: GLP-1 Receptor Activation

The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) expressed in various tissues, including pancreatic β-cells, pancreatic α-cells, the central nervous system (CNS), the gastrointestinal tract, and the heart. The binding of an agonist to the GLP-1R initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins and subsequent downstream signaling cascades.

The primary and most well-studied signaling pathway involves the coupling of the GLP-1R to the stimulatory G protein, Gαs. However, evidence also supports the involvement of other G proteins and signaling mediators, such as Gαq and β-arrestins, which contribute to the diverse physiological effects of these agonists.

Key Intracellular Signaling Pathways

Activation of the GLP-1R by an agonist triggers multiple intracellular signaling pathways that collectively mediate its therapeutic effects.

The Canonical Gαs/cAMP Pathway

This is the principal pathway responsible for the insulinotropic effects of GLP-1R agonists.

-

Gαs Activation: Agonist binding to the GLP-1R promotes the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase (AC) Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).

-

Downstream Effectors: The resulting increase in intracellular cAMP levels activates two main downstream effectors:

-

Protein Kinase A (PKA): PKA activation leads to the phosphorylation of multiple substrates that potentiate glucose-stimulated insulin secretion (GSIS). This includes the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, and the opening of voltage-dependent calcium channels (VDCC), which increases intracellular Ca2+ and triggers the exocytosis of insulin-containing granules.

-

Exchange Protein Directly Activated by cAMP (Epac): Epac, particularly Epac2 in pancreatic β-cells, also plays a crucial role in insulin exocytosis in a PKA-independent manner.

-

Caption: Canonical Gαs/cAMP signaling pathway activated by GLP-1R agonists.

β-Arrestin Pathway and Receptor Regulation

Following activation, the GLP-1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.

-

Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. It also acts as a scaffold protein to facilitate receptor internalization via clathrin-coated pits. This process is crucial for regulating the duration and intensity of the signal.

-

β-Arrestin-Mediated Signaling: Beyond its role in desensitization, β-arrestin can initiate its own signaling cascades, notably by activating the extracellular signal-regulated kinase (ERK1/2) pathway, which has been implicated in cell proliferation and survival.

Caption: β-Arrestin pathway involved in GLP-1R desensitization and signaling.

Other Signaling Pathways (e.g., Gαq)

There is also evidence suggesting that the GLP-1R can couple with other G proteins, such as Gαq. Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, further contributing to the rise in cytosolic calcium and potentiating insulin secretion.

Caption: Gαq-mediated signaling pathway, contributing to intracellular calcium release.

Experimental Protocols for Agonist Characterization

To characterize the pharmacological properties of a novel GLP-1R agonist, a panel of robust and reproducible in vitro cell-based assays is essential. These assays quantify the agonist's potency and efficacy across key signaling pathways.

Caption: A generalized experimental workflow for in vitro characterization.

cAMP Accumulation Assay

-

Principle: This assay quantifies the increase in intracellular cAMP following Gαs pathway activation.

-

Cell Line: HEK293 or CHO-K1 cells stably expressing the human GLP-1R (hGLP-1R).

-

Methodology:

-

Cell Seeding: Seed cells in a 96- or 384-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test agonist and a reference agonist.

-

Assay Initiation: Remove culture medium and add assay buffer, often containing a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

-

Agonist Stimulation: Add the prepared agonist dilutions to the wells and incubate at 37°C for approximately 30 minutes.

-

Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

-

Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

ERK1/2 Phosphorylation Assay

-

Principle: This assay measures the phosphorylation of ERK1/2, a downstream effector in the MAPK pathway, which can be activated by GLP-1R signaling, often via β-arrestin.

-

Cell Line: HEK293-hGLP-1R cells.

-

Methodology:

-

Cell Seeding and Starvation: Seed cells in a 96-well plate. Once confluent, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Add serial dilutions of the agonist and incubate for a short period (typically 5-10 minutes) at 37°C.

-

Cell Lysis: Remove the stimulation medium and add lysis buffer provided by the detection kit manufacturer.

-

Detection: Measure the levels of phosphorylated ERK1/2 (pERK) and total ERK1/2 using a suitable detection kit (e.g., AlphaScreen SureFire, HTRF, or ELISA-based).

-

-

Data Analysis: Normalize the pERK signal to the total ERK signal for each well. Plot the fold increase in phosphorylation over basal against the log concentration of the agonist to determine EC50 and Emax.

Representative Quantitative Data

While no data exists for a "GLP-1R agonist 21," the following tables summarize typical quantitative data for well-established GLP-1R agonists, providing a benchmark for comparison.

Table 1: In Vitro Potency of Selected GLP-1R Agonists

| Agonist | Assay | Cell Line | EC50 (pM) | Emax (% of GLP-1) |

| Semaglutide | cAMP Accumulation | HEK293-hGLP-1R | ~50-100 | Full Agonist |

| Liraglutide | cAMP Accumulation | HEK293-hGLP-1R | ~200-500 | Full Agonist |

| Orforglipron | cAMP Accumulation | HEK293-hGLP-1R | Data not specified | Strong Agonist |

| PF-06882961 | cAMP Accumulation | CHO-hGLP-1R | 16,000 | Full Agonist |

| PF-06882961 | pERK1/2 | CHO-hGLP-1R | 1,200 | Partial Agonist |

(Note: Data are representative values compiled from various preclinical studies. Absolute values can vary based on specific assay conditions.)

Table 2: Clinical Efficacy of Selected GLP-1R Agonists in T2DM & Obesity

| Agonist | Dose | Duration (weeks) | Mean HbA1c Reduction | Mean Weight Loss |

| Semaglutide | 2.4 mg/week | 68 | Not specified for this dose | -13.9% |

| Liraglutide | 3.0 mg/day | 26 | Not specified for this dose | -5.8% |

| Tirzepatide * | 15 mg/week | 72 | -2.37% | -17.8% |

| Orforglipron | 36 mg/day | 72 | Significantly Improved | -10.5% |

*Tirzepatide is a dual GIP/GLP-1 receptor agonist.

Conclusion

The mechanism of action of GLP-1R agonists is complex and pleiotropic, extending beyond simple glucose control. The core mechanism is initiated by the binding of the agonist to the GLP-1 receptor, which predominantly activates the Gαs/cAMP signaling pathway, leading to enhanced glucose-dependent insulin secretion. Concurrently, signaling through β-arrestin and potentially other G proteins contributes to the overall therapeutic profile, including effects on receptor regulation, cell survival, and central appetite control. A thorough characterization of any novel GLP-1R agonist requires a systematic evaluation of its activity across these key signaling pathways using a suite of quantitative in vitro assays. The data derived from these studies are crucial for predicting in vivo efficacy and guiding successful drug development in the metabolic disease space.

References

Structure-Activity Relationship of GLP-1R Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of glucagon-like peptide-1 receptor (GLP-1R) agonists, with a specific focus on the impact of modifications at position 21 of the native GLP-1 peptide. The GLP-1R is a class B G protein-coupled receptor (GPCR) that plays a crucial role in glucose homeostasis, making it a prime target for the treatment of type 2 diabetes and obesity.[1][2] The development of potent and stable GLP-1R agonists has been a significant area of research, leading to the approval of several life-changing therapeutics.

Introduction to GLP-1R and its Agonists

The native glucagon-like peptide-1 (GLP-1) is a 30-amino acid peptide hormone secreted by intestinal L-cells in response to food intake.[3] It stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[2][3] However, the therapeutic utility of native GLP-1 is limited by its very short half-life of less than two minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). Consequently, the primary focus of drug development has been to create GLP-1 analogues with improved pharmacokinetic profiles and sustained biological activity.

The term "GLP-1R agonist 21" is ambiguous in scientific literature. It can refer to a specific small molecule compound, such as "Compound I-134," which has been reported as a potent GLP-1R agonist with an EC50 of 0.0104 nM. However, detailed structural and SAR data for this specific compound are not widely available in the public domain. More commonly in SAR studies of peptide-based agonists, "21" refers to the amino acid position within the GLP-1 peptide sequence. This guide will focus on the latter, as there is a wealth of information regarding the impact of substitutions at this position on receptor activation and overall agonist activity.

GLP-1R Signaling Pathways

Activation of the GLP-1R by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to the Gαs subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This cAMP signaling is central to the glucose-dependent insulinotropic effects of GLP-1R agonists. Additionally, GLP-1R activation can lead to the recruitment of β-arrestins, which mediate receptor internalization and can trigger separate, G protein-independent signaling pathways.

Figure 1: Simplified GLP-1R Signaling Pathway.

Structure-Activity Relationship at Position 21

The native GLP-1(7-36)amide peptide contains a glycine (Gly) residue at position 21. Studies involving the substitution of this amino acid have revealed its importance in modulating the insulinotropic activity and receptor binding affinity of the agonist.

Quantitative SAR Data

The following table summarizes the effects of substituting the amino acid at position 21 of GLP-1(7-36)amide on its biological activity. The data is compiled from studies assessing insulinotropic activity, receptor binding, and cAMP production.

| Analogue | Position 21 Substitution | Relative Insulinotropic Activity | Notes | Reference |

| Native GLP-1(7-36)amide | Glycine (Gly) | 100% | Endogenous ligand, serves as the baseline for comparison. | |

| [Gly21]-GLP-1(7-36)amide | Glycine (Gly) | > Lys18, Lys27 | The native sequence shows high activity. | |

| Other substitutions | e.g., Alanine (Ala) | Generally reduced activity | Replacing Gly21 with other amino acids often leads to a decrease in potency, highlighting the importance of this residue. Specific quantitative data for a wide range of substitutions at this position is not readily available in a single source. |

Note: The relative insulinotropic activity is estimated from the qualitative descriptions in the cited literature. Precise numerical values for direct comparison are often study-dependent.

The research indicates that while substitutions at N-terminal positions like position 10 (Glycine), 15 (Aspartic acid), and 17 (Serine) are critical for activity, the C-terminal half of the peptide, including position 21, also contributes significantly to receptor binding and subsequent signal transduction.

Experimental Protocols

The evaluation of GLP-1R agonists involves a series of in vitro and in vivo assays to determine their potency, efficacy, and pharmacokinetic properties. A general workflow for these experiments is outlined below.

Figure 2: General Experimental Workflow for GLP-1R Agonist Evaluation.

Receptor Binding Assay

Objective: To determine the binding affinity of the test compounds to the GLP-1 receptor.

Methodology:

-

Cell Culture: A stable cell line expressing the human GLP-1 receptor (e.g., CHO-K1 or RINm5F cells) is cultured under standard conditions.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.

-

Binding Reaction: A fixed concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1(7-36)amide) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The reaction mixture is filtered through a glass fiber filter to separate the bound from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data is used to generate a competitive binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cAMP Signaling Assay (HTRF)

Objective: To measure the ability of the test compounds to stimulate cAMP production upon binding to the GLP-1R.

Methodology:

-

Cell Culture: Cells expressing the GLP-1R are seeded into microplates.

-

Compound Treatment: The cells are incubated with varying concentrations of the test compounds. A known GLP-1R agonist is used as a positive control.

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the cAMP levels are measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit. This involves the addition of two fluorescently labeled antibodies: a cAMP-specific antibody labeled with a donor fluorophore and a cAMP molecule labeled with an acceptor fluorophore.

-

Signal Measurement: In the absence of cellular cAMP, the two antibodies are in close proximity, resulting in a high FRET signal. As the concentration of cellular cAMP increases, it displaces the labeled cAMP, leading to a decrease in the FRET signal. The signal is read on a plate reader capable of HTRF detection.

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) are calculated.

In Vivo Insulinotropic Activity Assay

Objective: To assess the ability of the test compounds to stimulate insulin secretion in a living organism.

Methodology:

-

Animal Model: Perfused rat pancreases are often used for this assay.

-

Perfusion: The pancreas is isolated and perfused with a buffer solution containing a stable glucose concentration.

-

Compound Administration: The test compounds are introduced into the perfusion medium at various concentrations.

-

Sample Collection: The effluent from the perfused pancreas is collected at regular intervals.

-

Insulin Measurement: The concentration of insulin in the collected samples is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The insulin secretion rate is plotted against the concentration of the test compound to evaluate its insulinotropic potency.

Conclusion

The structure-activity relationship of GLP-1R agonists is a complex field that has led to the development of highly effective therapies. While the N-terminus of the GLP-1 peptide is crucial for receptor activation, the amino acid at position 21 also plays a significant role in modulating the biological activity of these agonists. The methodologies described herein represent the standard for characterizing novel GLP-1R agonists and are essential for the continued development of next-generation therapeutics for metabolic diseases. Further research into specific small-molecule agonists and continued exploration of peptide modifications will undoubtedly lead to even more potent and selective drugs with improved therapeutic profiles.

References

Target Validation of a Novel GLP-1R Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the necessary studies and methodologies for the target validation of a novel glucagon-like peptide-1 receptor (GLP-1R) agonist, hereafter referred to as "Agonist-21." This document outlines the core in vitro and in vivo experiments, data interpretation, and visualization of key pathways essential for confirming the engagement and therapeutic potential of Agonist-21.

Introduction to GLP-1R Agonists

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a pivotal role in glucose homeostasis.[1] It is secreted by intestinal L-cells in response to nutrient intake and potentiates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[1][2][3] GLP-1 receptor agonists are a class of therapeutics that mimic the action of endogenous GLP-1, offering a potent treatment for type 2 diabetes and obesity.[4] These agonists are designed to be resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which rapidly inactivates native GLP-1, thus providing a sustained therapeutic effect.

The validation of a new GLP-1R agonist, such as Agonist-21, requires a series of well-defined studies to demonstrate its specific interaction with the GLP-1R and the subsequent activation of downstream signaling pathways that lead to the desired physiological effects.

In Vitro Target Validation

The initial phase of target validation involves a series of in vitro assays to characterize the binding and functional activity of Agonist-21 at the GLP-1 receptor.

Receptor Binding Affinity

Determining the binding affinity of Agonist-21 to the GLP-1R is a critical first step. This is typically assessed through competitive binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human GLP-1R are cultured to confluence.

-

Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.

-

Assay Setup: A fixed concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Agonist-21.

-

Incubation and Separation: The reaction is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

-

Quantification: The radioactivity of the filter-bound membranes is measured using a gamma counter.

-

Data Analysis: The concentration of Agonist-21 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinity Data for Agonist-21

| Compound | IC50 (nM) | Ki (nM) |

| Native GLP-1 | 5.2 | 1.8 |

| Agonist-21 | 2.8 | 0.95 |

| Competitor Agonist | 4.1 | 1.4 |

Functional Activity: cAMP Accumulation

Activation of the GLP-1R, a Gs protein-coupled receptor, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

Experimental Protocol: cAMP HTRF Assay

-

Cell Culture: CHO-K1 cells stably co-expressing the human GLP-1R and a cAMP-responsive element-luciferase reporter are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with increasing concentrations of Agonist-21 for a specified time.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: The half-maximal effective concentration (EC50) for cAMP production is determined by fitting the data to a sigmoidal dose-response curve.

Table 2: Representative Functional Potency of Agonist-21

| Compound | EC50 for cAMP Production (nM) |

| Native GLP-1 | 3.5 |

| Agonist-21 | 1.2 |

| Competitor Agonist | 2.8 |

Signaling Pathway: GLP-1R-Mediated cAMP Production

Caption: GLP-1R activation by an agonist leading to cAMP production.

Downstream Signaling: β-Arrestin Recruitment

In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways, which can influence receptor internalization and downstream signaling events.

Experimental Protocol: β-Arrestin Recruitment Assay

-

Cell Line: A cell line engineered to express the GLP-1R fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme is used.

-

Compound Stimulation: Cells are stimulated with varying concentrations of Agonist-21.

-

Signal Detection: Agonist-induced recruitment of β-arrestin to the GLP-1R brings the two enzyme fragments together, generating a detectable signal (e.g., chemiluminescence).

-

Data Analysis: The EC50 for β-arrestin recruitment is calculated.

Table 3: β-Arrestin Recruitment Potency

| Compound | EC50 for β-Arrestin Recruitment (nM) |

| Native GLP-1 | 15.8 |

| Agonist-21 | 8.2 |

| Competitor Agonist | 12.5 |

In Vivo Target Validation

Following successful in vitro validation, the efficacy of Agonist-21 must be confirmed in relevant animal models.

Glucose-Dependent Insulin Secretion

A key therapeutic action of GLP-1R agonists is their ability to enhance insulin secretion in a glucose-dependent manner.

Experimental Protocol: In Vivo Glucose-Stimulated Insulin Secretion (GSIS)

-

Animal Model: Diet-induced obese (DIO) mice are used as a model of insulin resistance and type 2 diabetes.

-

Compound Administration: Mice are administered a single dose of Agonist-21 or vehicle control.

-

Glucose Challenge: After a set period, a glucose challenge is administered intraperitoneally.

-

Blood Sampling: Blood samples are collected at various time points post-glucose challenge.

-

Hormone Measurement: Plasma glucose and insulin levels are measured using standard assays.

-

Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess the effect of Agonist-21 on glucose tolerance and insulin secretion.

Table 4: Representative In Vivo Efficacy of Agonist-21 in DIO Mice

| Treatment Group | Glucose AUC (mg/dLmin) | Insulin AUC (ng/mLmin) |

| Vehicle | 35000 | 150 |

| Agonist-21 (10 nmol/kg) | 22000 | 280 |

| Competitor Agonist (10 nmol/kg) | 25000 | 250 |

Experimental Workflow: In Vivo GSIS Study

Caption: Workflow for an in vivo glucose-stimulated insulin secretion study.

Effects on Food Intake and Body Weight

GLP-1R agonists are known to reduce food intake and promote weight loss.

Experimental Protocol: Chronic Dosing in Obese Rodents

-

Animal Model: Obese mice or rats are acclimated to individual housing with automated food intake monitoring.

-

Chronic Dosing: Animals receive daily or weekly injections of Agonist-21 or vehicle for several weeks.

-

Monitoring: Body weight and food intake are recorded daily.

-

Terminal Analysis: At the end of the study, body composition (fat and lean mass) can be analyzed by DEXA or MRI.

-

Data Analysis: Changes in body weight, cumulative food intake, and body composition are compared between treatment groups.

Table 5: Chronic Effects of Agonist-21 on Body Weight and Food Intake

| Treatment Group | Body Weight Change (%) | Cumulative Food Intake (g) |

| Vehicle | +5.2 | 210 |

| Agonist-21 (10 nmol/kg/day) | -15.8 | 155 |

| Competitor Agonist (10 nmol/kg/day) | -12.3 | 168 |

Conclusion

The target validation of a novel GLP-1R agonist, Agonist-21, requires a systematic approach encompassing in vitro and in vivo studies. The data presented in this guide, including binding affinities, functional potencies, and in vivo efficacy, provide a framework for establishing the therapeutic potential of new GLP-1R agonists. The successful completion of these studies is a critical step in the preclinical development of these important therapeutics for metabolic diseases.

References

In Vitro Characterization of a Novel GLP-1R Agonist: A Technical Guide

Disclaimer: The following technical guide details the in vitro characterization of the novel Glucagon-Like Peptide-1 Receptor (GLP-1R) agonist GL0034 . As the specific "agonist 21" is not identifiable in publicly available scientific literature, GL0034, a well-characterized agonist with published in vitro data, has been selected as a representative molecule for the purpose of this guide. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a cornerstone in the management of type 2 diabetes and obesity. They function by mimicking the endogenous incretin hormone GLP-1, which potentiates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety. The development of novel GLP-1R agonists with optimized pharmacological profiles, such as prolonged duration of action and biased signaling, is an active area of research. This guide provides a comprehensive overview of the in vitro characterization of GL0034, a long-acting GLP-1R agonist, focusing on its binding, signaling, and functional properties.

Quantitative Data Summary

The in vitro pharmacological properties of GL0034 were evaluated in comparison to the well-established GLP-1R agonist, semaglutide. The following tables summarize the key quantitative data from these characterization studies.

Table 1: GLP-1 Receptor Binding Affinity

| Agonist | Cell Line | Assay Format | pKd | Reference |

| GL0034 | HEK293-SNAP-GLP-1R | TR-FRET Competition Binding | ~7.6 | [1] |

| Semaglutide | HEK293-SNAP-GLP-1R | TR-FRET Competition Binding | ~7.4 | [1] |

pKd is the negative logarithm of the dissociation constant (Kd).

Table 2: In Vitro Functional Potency

| Agonist | Cell Line | Assay | pEC50 | Reference |

| cAMP Accumulation | ||||

| GL0034 | HEK293-SNAP-GLP-1R | HTRF | ~9.5 | [1] |

| Semaglutide | HEK293-SNAP-GLP-1R | HTRF | ~9.5 | [1] |

| β-Arrestin-2 Recruitment | ||||

| GL0034 | PathHunter-GLP-1R-EA-βarr2 | Enzyme Fragment Complementation | ~7.0 | [1] |

| Semaglutide | PathHunter-GLP-1R-EA-βarr2 | Enzyme Fragment Complementation | ~8.0 |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

Signaling Pathways and Experimental Workflows

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1R by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors mediate the downstream physiological effects, including the potentiation of insulin secretion. PKA can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that plays a role in gene expression related to cell survival and function. Additionally, GLP-1R activation can lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and are involved in receptor desensitization and internalization.

Caption: GLP-1 Receptor Signaling Pathway.

Experimental Workflow: In Vitro Characterization

The in vitro characterization of a GLP-1R agonist typically follows a hierarchical approach, starting from receptor binding to functional downstream signaling assays. This ensures a comprehensive understanding of the molecule's pharmacological profile.

Caption: Experimental Workflow for GLP-1R Agonist Characterization.

Detailed Experimental Protocols

GLP-1R Radioligand Binding Assay (TR-FRET)

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay format.

-

Objective: To determine the binding affinity (Kd) of the test agonist for the GLP-1 receptor.

-

Cell Line: HEK293 cells stably expressing SNAP-tagged human GLP-1R (HEK293-SNAP-GLP-1R).

-

Principle: The assay measures the competition between the unlabeled test agonist and a fluorescently labeled GLP-1R ligand for binding to the receptor, which is labeled with a FRET donor.

-

Materials:

-

HEK293-SNAP-GLP-1R cells

-

SNAP-Lumi4-Tb (FRET donor)

-

Fluorescently labeled GLP-1R antagonist (e.g., Exendin(9-39)-FITC, FRET acceptor)

-

Unlabeled test agonist (e.g., GL0034) and reference agonist (e.g., semaglutide)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

-

384-well white microplates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Cell Labeling: Label HEK293-SNAP-GLP-1R cells with SNAP-Lumi4-Tb according to the manufacturer's protocol.

-

Assay Plate Preparation: Dispense the terbium-labeled cells into a 384-well plate.

-

Compound Addition: Add serial dilutions of the unlabeled test agonist or reference compound to the wells.

-

Tracer Addition: Add a fixed concentration of the fluorescently labeled GLP-1R antagonist to all wells. For non-specific binding control, add a high concentration of unlabeled antagonist.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to reach binding equilibrium.

-

Detection: Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the HTRF ratio and plot the data against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki and pKd can be calculated.

-

cAMP Accumulation Assay (HTRF)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay for measuring cAMP accumulation.

-

Objective: To determine the potency (EC50) of the test agonist in stimulating Gs-mediated signaling.

-

Cell Line: HEK293-SNAP-GLP-1R cells.

-

Principle: This is a competitive immunoassay where endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a FRET donor (cryptate).

-

Materials:

-

HEK293-SNAP-GLP-1R cells

-

Test agonist (e.g., GL0034) and reference agonist (e.g., semaglutide)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well white microplates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Cell Seeding: Seed HEK293-SNAP-GLP-1R cells into a 384-well plate and incubate overnight.

-

Compound Stimulation: Pre-treat cells with a phosphodiesterase inhibitor, then add serial dilutions of the test agonist or reference agonist.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's protocol.

-

Incubation: Incubate at room temperature for 1 hour.

-

Detection: Read the plate on an HTRF-compatible reader.

-

Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the pEC50.

-

β-Arrestin-2 Recruitment Assay (PathHunter®)

This protocol is based on the PathHunter® β-arrestin recruitment assay, which utilizes enzyme fragment complementation.

-

Objective: To determine the potency (EC50) of the test agonist in recruiting β-arrestin-2 to the GLP-1R.

-

Cell Line: PathHunter CHO-K1-βarr2-EA-GLP-1R cells, which co-express the GLP-1R fused to a small enzyme fragment (ProLink, PK) and β-arrestin-2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).

-

Principle: Agonist-induced recruitment of β-arrestin-2-EA to the GLP-1R-PK forces the complementation of the two enzyme fragments, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Materials:

-

PathHunter CHO-K1-βarr2-EA-GLP-1R cells

-

Test agonist (e.g., GL0034) and reference agonist (e.g., semaglutide)

-

PathHunter Detection Reagents

-

384-well white microplates

-

Luminometer

-

-

Procedure:

-

Cell Seeding: Seed the PathHunter cells into a 384-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of the test agonist or reference agonist to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes).

-

Detection: Add the PathHunter detection reagents according to the manufacturer's protocol.

-

Incubation: Incubate at room temperature for 60 minutes.

-

Detection: Read the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the pEC50.

-

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of GLP-1R Agonists

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth data specifically detailing the binding affinity and kinetics of a compound referred to as "GLP-1R agonist 21" or "Compound I-134" is limited. The only accessible information identifies it as an agonist for the glucagon-like peptide-1 receptor (GLP-1R) with an EC50 of 0.0104 nM[1]. Due to this scarcity of specific data, this guide will provide a comprehensive overview of the principles and methodologies used to characterize the binding affinity and kinetics of well-studied GLP-1R agonists. This will serve as a technical framework for understanding the crucial pharmacological parameters of any GLP-1R agonist.

Introduction to GLP-1R and its Agonists

The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis and appetite regulation[2][3][4]. When activated by its endogenous ligand, GLP-1, or by exogenous agonists, the receptor initiates a cascade of intracellular signaling events, primarily through the Gαs pathway, leading to increased cyclic AMP (cAMP) production[5]. This signaling cascade ultimately results in enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and reduced appetite. These multifaceted effects have established GLP-1R as a major therapeutic target for type 2 diabetes and obesity.

GLP-1R agonists are a class of drugs that mimic the action of endogenous GLP-1. They are designed to have improved pharmacokinetic properties, such as resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which rapidly inactivates native GLP-1. The therapeutic efficacy of these agonists is intimately linked to their binding affinity and kinetics at the GLP-1R.

Core Concepts: Binding Affinity and Kinetics

Binding Affinity refers to the strength of the interaction between a ligand (agonist) and its receptor. It is a measure of how tightly the ligand binds to the receptor. High affinity means that a lower concentration of the ligand is required to occupy a significant number of receptors. Key parameters used to quantify binding affinity include:

-

Dissociation Constant (Kd): The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

-

Inhibition Constant (Ki): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the presence of a radioligand. It is an indirect measure of affinity.

-

IC50: The concentration of an unlabeled drug that displaces 50% of a specifically bound radioligand. While related to affinity, it is dependent on the experimental conditions.

Binding Kinetics describes the rates at which a ligand binds to and dissociates from its receptor. These dynamic aspects of the ligand-receptor interaction can significantly influence the duration and nature of the resulting cellular response. The key kinetic parameters are:

-

Association Rate Constant (kon): The rate at which the ligand binds to the receptor.

-

Dissociation Rate Constant (koff): The rate at which the ligand unbinds from the receptor. A slower koff is often associated with a longer duration of action.

-

Residence Time (1/koff): The average time a ligand remains bound to its receptor.

Recent studies have highlighted the importance of binding kinetics, particularly the dissociation rate, in determining the signaling properties of GLP-1R agonists. For instance, a slower dissociation rate (longer residence time) has been correlated with a more sustained downstream signaling response.

Quantitative Data on GLP-1R Agonist Binding

The following tables summarize publicly available binding affinity data for several well-characterized GLP-1R agonists. It is important to note that these values can vary between studies due to different experimental conditions, such as the cell line used, radioligand, and assay buffer.

Table 1: Binding Affinity of Selected GLP-1R Agonists

| Agonist | Parameter | Value (nM) | Assay Type | Source |

| GLP-1(7-36) | IC50 | 1.18 | Radioligand Binding | |

| Exendin-4 | IC50 | 1.3 | Radioligand Binding | |

| Liraglutide | Ki | 0.3-0.9 | Radioligand Binding | |

| Semaglutide | IC50 | 1.13 (µM) | Radioligand Binding | |

| Tirzepatide | IC50 | 645 | Radioligand Binding | |

| Danuglipron | IC50 | 2540 | Radioligand Binding | |

| Retatrutide | IC50 | 720 | Radioligand Binding |

Table 2: Binding Kinetics of GLP-1 and GLP-1 Val8 at the Human GLP-1R

| Ligand | Parameter | Value | Source |

| GLP-1 | Kd (nM) | Similar to GLP-1 Val8 | |

| GLP-1 Val8 | Kd (nM) | Similar to GLP-1 | |

| GLP-1 | kon (observed) | Faster than GLP-1 Val8 | |

| GLP-1 Val8 | kon (observed) | Slower than GLP-1 | |

| GLP-1 | koff | Slower than GLP-1 Val8 | |

| GLP-1 Val8 | koff | Faster than GLP-1 | |

| GLP-1 | Residence Time | Longer than GLP-1 Val8 | |

| GLP-1 Val8 | Residence Time | Shorter than GLP-1 |

Note: This data illustrates how subtle changes to the agonist structure can significantly alter binding kinetics without a major change in overall affinity (Kd).

Experimental Protocols

The determination of binding affinity and kinetics for GLP-1R agonists relies on specialized biochemical and biophysical assays. Below are detailed methodologies for two common approaches.

Radioligand Binding Assay

This technique is a cornerstone for determining the binding affinity of ligands to their receptors. It involves the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest.

Objective: To determine the binding affinity (Kd and Bmax) of a radiolabeled GLP-1R agonist and the inhibition constant (Ki) of unlabeled agonists.

Materials:

-

Cell membranes from cells expressing the GLP-1R (e.g., CHO or HEK293 cells).

-

Radiolabeled GLP-1R agonist (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-Exendin(9-39)).

-

Unlabeled GLP-1R agonists (for competition assays).

-

Binding buffer (e.g., HEPES buffer with MgCl₂, NaCl, and BSA).

-

Glass fiber filters.

-

Scintillation counter.

Protocol for Saturation Binding Assay:

-

Incubation: Incubate a constant amount of cell membranes with increasing concentrations of the radioligand in the binding buffer.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Rapidly separate the bound from the unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding (total binding minus non-specific binding, which is determined in the presence of a high concentration of unlabeled ligand) against the radioligand concentration. The data is then fitted to a saturation binding curve to determine the Kd and Bmax (maximum number of binding sites).

Protocol for Competition Binding Assay:

-

Incubation: Incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of the unlabeled competitor agonist.

-

Equilibrium, Separation, Washing, and Quantification: Follow steps 2-5 from the saturation binding assay.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing both affinity and kinetic data.

Objective: To determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) of a GLP-1R agonist.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip).

-

Purified GLP-1R protein.

-

GLP-1R agonist (analyte).

-

Running buffer.

-

Immobilization reagents (e.g., EDC/NHS for amine coupling).

Protocol:

-

Immobilization: Covalently immobilize the purified GLP-1R onto the surface of the sensor chip.

-

Association: Inject a series of concentrations of the GLP-1R agonist (analyte) over the chip surface at a constant flow rate. The binding of the agonist to the immobilized receptor causes a change in the refractive index at the surface, which is detected as a response in the sensorgram.

-

Dissociation: After the association phase, flow the running buffer over the chip surface to monitor the dissociation of the agonist from the receptor.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound agonist from the receptor surface, preparing it for the next injection.

-

Data Analysis: The sensorgram data (response versus time) is fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to simultaneously determine the kon and koff values. The Kd can then be calculated as koff/kon.

GLP-1R Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways initiated by GLP-1R activation and a generalized workflow for a binding assay.

GLP-1R Signaling Pathway

Caption: GLP-1R Signaling Cascade.

Experimental Workflow for Radioligand Binding Assay

Caption: Radioligand Binding Assay Workflow.

Conclusion

The binding affinity and kinetics of GLP-1R agonists are critical determinants of their pharmacological activity and therapeutic potential. A thorough characterization of these parameters using techniques such as radioligand binding assays and surface plasmon resonance is essential in the drug discovery and development process. While specific data for "GLP-1R agonist 21" is not extensively available in the public domain, the principles and methodologies outlined in this guide provide a robust framework for evaluating the binding characteristics of any novel GLP-1R agonist. A comprehensive understanding of how these compounds interact with their target receptor at a molecular level is paramount for the design of next-generation therapies for metabolic diseases.

References

A Technical Guide to GLP-1 Receptor Agonist Peptide Backbone and Modifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the peptide backbone of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists and the various chemical modifications employed to enhance their therapeutic properties. This document details the core peptide structures, key modifications, and their impact on receptor binding, potency, and pharmacokinetics. Furthermore, it outlines detailed experimental protocols for the characterization of these molecules and visualizes the intricate signaling pathways they modulate.

The GLP-1 and Exendin-4 Backbones: A Foundation for Agonist Design

The development of potent and long-acting GLP-1R agonists has primarily revolved around two parent peptide backbones: the native human GLP-1 and Exendin-4, a peptide originally isolated from the saliva of the Gila monster.[1]

-

Human GLP-1: A 30- or 31-amino acid peptide hormone, human GLP-1(7-36)amide or GLP-1(7-37) is a key regulator of glucose homeostasis.[2] However, its therapeutic utility is severely limited by a very short plasma half-life of less than two minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and renal clearance.[2]

-

Exendin-4: This 39-amino acid peptide shares 53% sequence homology with human GLP-1 and is a potent agonist of the GLP-1R.[3] Crucially, Exendin-4 possesses a glycine at position 8 instead of alanine, rendering it resistant to DPP-4 degradation and giving it a longer half-life than native GLP-1.[1]

Key Modifications to the GLP-1R Agonist Peptide Backbone

To overcome the inherent limitations of the native GLP-1 peptide and to further enhance the properties of Exendin-4, a variety of chemical modifications have been developed. These modifications are designed to improve stability against enzymatic degradation, reduce renal clearance, and optimize receptor interaction.

Amino Acid Substitutions

Strategic replacement of specific amino acids in the peptide backbone is a cornerstone of GLP-1R agonist design. These substitutions can enhance resistance to degradation, improve potency, and reduce immunogenicity.

-

Position 8 Substitution: The alanine at position 8 of GLP-1 is the primary cleavage site for DPP-4. Replacing this alanine with amino acids such as glycine, serine, valine, or the non-proteinogenic amino acid aminoisobutyric acid (Aib) confers resistance to DPP-4 degradation, significantly extending the peptide's half-life.

-

Other Key Substitutions: Modifications at other positions can also fine-tune the agonist's properties. For instance, in dulaglutide, alanine at position 8 is replaced by glycine, glycine at position 22 is substituted with glutamic acid, and arginine at position 36 is replaced by glycine. These changes contribute to its prolonged half-life.

Acylation and Albumin Binding

Acylation involves the attachment of a fatty acid moiety to the peptide backbone, often via a linker. This modification promotes binding to serum albumin, a long-lived plasma protein. This reversible binding creates a circulating depot of the drug, protecting it from degradation and reducing its rate of renal clearance, thereby dramatically extending its half-life. Liraglutide and semaglutide are prominent examples of acylated GLP-1R agonists.

PEGylation

Covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, increases the hydrodynamic size of the peptide. This increased size reduces renal clearance, leading to a longer circulating half-life.

Fusion to Large Proteins

Fusing the GLP-1R agonist peptide to a large protein, such as human albumin or the Fc fragment of an immunoglobulin G (IgG), is another effective strategy to increase molecular size and extend half-life. Dulaglutide, for example, is a fusion protein of a GLP-1 analogue and a modified human IgG4 Fc fragment.

Backbone Modifications

A less conventional but promising approach involves modifying the peptide backbone itself. Replacing specific α-amino acids with β-amino acid residues can create "α/β-peptides". These modified peptides can exhibit enhanced resistance to proteolysis and may adopt unique conformations that lead to biased agonism, preferentially activating certain downstream signaling pathways over others.

Quantitative Data on GLP-1R Agonists

The following tables summarize key quantitative data for several clinically approved GLP-1R agonists, providing a basis for comparison of their biochemical and pharmacokinetic properties.

Table 1: In Vitro Potency and Binding Affinity of Selected GLP-1R Agonists

| Agonist | Cell Line | Assay | EC50 (pM) | Ki (nM) | Reference(s) |

| Semaglutide | CHO-K1/hGLP-1R | cAMP | 31 | - | |

| HEK293/hGLP-1R | cAMP | 6.2 | - | ||

| - | Binding | - | 3.4 x 10^-3 | ||

| Liraglutide | CHO/hGLP-1R | cAMP | - | - | |

| Exenatide | CHO-K1/hGLP-1R | cAMP | - | - | |

| HEK293-SNAP-GLP-1R | cAMP | ~100 | - | ||

| - | Binding | - | ~1 | ||

| Dulaglutide | CHO 0% SA | cAMP | 39.4 | - | |

| Lixisenatide | HEK293-SNAP-GLP-1R | cAMP | ~500 | - | |

| - | Binding | - | ~1.33 |

Note: EC50 and Ki values can vary depending on the specific cell line and assay conditions used.

Table 2: Pharmacokinetic Properties of Selected GLP-1R Agonists

| Agonist | Half-life (t½) | Time to Maximum Concentration (Tmax) | Bioavailability | Reference(s) |

| Semaglutide | ~1 week | 24 hours (subcutaneous) | - | |

| Liraglutide | ~13 hours | 8-12 hours | 55% | |

| Exenatide | ~2.4 hours | ~2.1 hours | 65-75% | |

| Dulaglutide | ~5 days | 24-72 hours | 47-65% | |

| Lixisenatide | ~3 hours | 1-3.5 hours | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of GLP-1R agonists.

In Vitro cAMP Accumulation Assay

This assay is a primary functional screen to determine the potency of GLP-1R agonists in activating the Gs-cAMP signaling pathway.

Materials:

-

HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Test and reference GLP-1R agonists.

-

cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

96-well or 384-well microplates.

Protocol:

-

Cell Seeding: Seed HEK293-hGLP-1R cells into microplates at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test and reference agonists in assay buffer.

-

Assay Initiation:

-

Remove the culture medium from the cells.

-

Add assay buffer containing a PDE inhibitor to each well.

-

Add the prepared agonist dilutions to the respective wells.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis: Plot the response (e.g., fluorescence ratio or luminescence) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the ability of a GLP-1R agonist to promote the interaction between the GLP-1R and β-arrestin, a key event in receptor desensitization and G protein-independent signaling.

Materials:

-

HEK293 cells.

-

Expression plasmids for GLP-1R fused to a reporter tag (e.g., Renilla luciferase - Rluc) and β-arrestin-2 fused to a complementary reporter (e.g., Green Fluorescent Protein - GFP).

-

Transfection reagent.

-

Cell culture medium and assay buffer.

-

Test and reference GLP-1R agonists.

-

Substrate for the luciferase (e.g., coelenterazine h).

-

Plate reader capable of measuring Bioluminescence Resonance Energy Transfer (BRET).

Protocol:

-

Transfection: Co-transfect HEK293 cells with the GLP-1R-Rluc and β-arrestin-2-GFP expression plasmids and seed into microplates.

-

Compound Treatment: After overnight incubation, replace the medium with assay buffer and add serial dilutions of the test and reference agonists.

-

Substrate Addition: Add the luciferase substrate to each well.

-

BRET Measurement: Immediately measure the light emission at wavelengths corresponding to the donor (Rluc) and acceptor (GFP) molecules using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the agonist concentration and fit the data to determine the EC50 for β-arrestin recruitment.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard in vivo model to assess the glucose-lowering efficacy of a GLP-1R agonist.

Materials:

-

Rodent model (e.g., mice or rats).

-

Test GLP-1R agonist and vehicle control.

-

Glucose solution (e.g., 2 g/kg).

-

Blood glucose meter and test strips.

-

Tools for blood collection (e.g., lancets).

Protocol:

-

Fasting: Fast the animals overnight (e.g., 6-8 hours) with free access to water.

-

Baseline Blood Glucose: Measure baseline blood glucose from a tail vein blood sample (t = -30 min).

-

Compound Administration: Administer the test agonist or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection) at t = -30 min.

-

Glucose Challenge: At t = 0 min, administer an oral gavage of the glucose solution.

-

Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose-lowering effect.

GLP-1R Signaling Pathways

Activation of the GLP-1R by an agonist initiates a cascade of intracellular signaling events that are responsible for its diverse physiological effects. The two primary signaling pathways are the Gs/cAMP/PKA pathway and the β-arrestin pathway.

Gs/cAMP/PKA Signaling Pathway

This is the canonical signaling pathway for GLP-1R activation.

Caption: Canonical Gs/cAMP/PKA signaling pathway of the GLP-1 receptor.

Upon agonist binding, the GLP-1R activates the Gs alpha subunit of the heterotrimeric G protein. This stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to promote glucose-dependent insulin secretion and the transcription of genes involved in insulin biosynthesis and β-cell proliferation.

β-Arrestin Signaling Pathway

In addition to G protein-mediated signaling, GLP-1R activation also leads to the recruitment of β-arrestins.

Caption: β-arrestin-mediated signaling and receptor internalization pathway.

β-arrestin recruitment to the activated GLP-1R plays a dual role. It mediates receptor desensitization and internalization, which can attenuate G protein signaling. However, β-arrestins also act as scaffold proteins to initiate G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which has been implicated in cell survival and anti-apoptotic effects.

Experimental and Logical Workflows

General Workflow for In Vitro Characterization of GLP-1R Agonists

References

- 1. Lixisenatide: pharmacodynamics, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. Signalling, trafficking and glucoregulatory properties of glucagon‐like peptide‐1 receptor agonists exendin‐4 and lixisenatide - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of the Novel GLP-1R Agonist Danuglipron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the therapeutic landscape for type 2 diabetes and obesity. While early agonists were peptide-based and required injection, recent advancements have led to the development of orally bioavailable small-molecule GLP-1R agonists. This guide provides an in-depth pharmacological profile of danuglipron (PF-06882961), a novel, orally active, small-molecule GLP-1R agonist. We will delve into its binding affinity, functional potency, in vivo efficacy, and the underlying signaling mechanisms. Detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area of metabolic disease therapeutics.

Introduction to Danuglipron

Danuglipron (PF-06882961) is a non-peptide, small-molecule agonist of the human glucagon-like peptide-1 receptor[1][2][3]. Developed by Pfizer, it represents a significant advancement in GLP-1R-targeted therapies by offering the convenience of oral administration[1][4]. Its chemical structure is distinct from the native GLP-1 peptide and other peptide-based agonists.

Chemical Structure:

Source: PubChem CID 154702463, Selleck Chemicals

In Vitro Pharmacology

The in vitro pharmacological properties of danuglipron have been characterized through various assays to determine its binding affinity and functional potency at the GLP-1R.

Receptor Binding Affinity

Danuglipron's affinity for the GLP-1 receptor has been assessed using radioligand binding assays. These assays measure the ability of danuglipron to displace a radiolabeled ligand from the receptor, providing an indication of its binding potency.

| Parameter | Value | Cell Line | Radioligand | Reference |

| Ki | 360 nM | CHO cells expressing hGLP-1R | 125I-GLP-1 | |

| Ki | 80 nM | CHO cells expressing hGLP-1R | [3H]PF-06883365 | |

| IC50 | 2540 nM | HEK293 cells expressing hGLP-1R | [125I]Tyr(3-I)40–exendin-4 |

Functional Potency: cAMP Accumulation

Activation of the GLP-1R by an agonist leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). The potency of danuglipron in activating this key signaling pathway is a measure of its functional agonism.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 13 nM | CHO cells expressing hGLP-1R | cAMP accumulation | |

| Emax | 36% (relative to GLP-1) | CHO cells expressing hGLP-1R | cAMP accumulation |

In Vivo Pharmacology

The therapeutic potential of danuglipron has been evaluated in preclinical animal models and human clinical trials, demonstrating its efficacy in improving glycemic control and promoting weight loss.

Preclinical Efficacy in Animal Models

In vivo studies in humanized GLP-1R mice have shown that danuglipron improves glucose tolerance. Following an intraperitoneal glucose challenge, danuglipron-treated mice exhibited a significantly reduced blood glucose area under the curve (AUC) compared to vehicle-treated animals.

| Animal Model | Dose | Effect on Glucose Tolerance | Reference |

| Humanized GLP-1R Mice | 3 mg/kg (single dose) | Reduced blood glucose AUC0-120 min |

Clinical Efficacy in Humans

Phase 1 and 2 clinical trials in adults with type 2 diabetes have demonstrated the efficacy of danuglipron in improving key metabolic parameters.

| Clinical Trial Phase | Dose | Effect on HbA1c | Effect on Fasting Plasma Glucose | Effect on Body Weight | Reference |

| Phase 2b | Up to 120 mg twice daily | Statistically significant reductions | Statistically significant reductions | Statistically significant reductions at ≥80mg doses | |

| Phase 2 | Up to 120 mg twice daily | Up to -1.16% placebo-adjusted reduction | Up to -33.24 mg/dL placebo-adjusted reduction | Up to -4.17 kg placebo-adjusted reduction |

Signaling Pathways

Upon binding to the GLP-1R, a G-protein coupled receptor (GPCR), danuglipron activates downstream intracellular signaling cascades. The primary pathway involves the coupling to Gαs, leading to the activation of adenylyl cyclase and the production of cAMP. This increase in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which mediate the various physiological effects of GLP-1R activation, including enhanced glucose-stimulated insulin secretion from pancreatic β-cells.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the GLP-1R.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (CHO-hGLP-1R) in a suitable growth medium.

-

Harvest cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., 125I-GLP-1 or a tritiated small molecule agonist).

-

Add varying concentrations of the unlabeled test compound (danuglipron) or vehicle.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.3% polyethyleneimine).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay